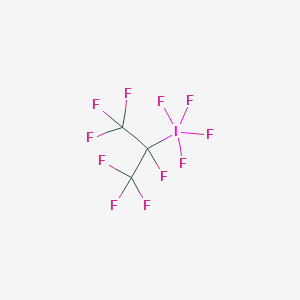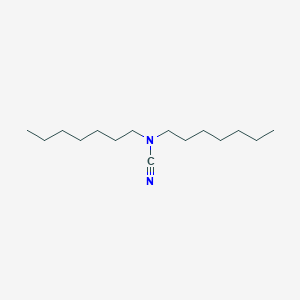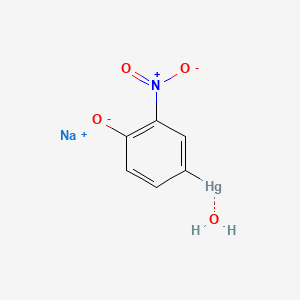
Mercurophen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercurophen, chemically known as sodium oxymercuryorthonitrophenolate, is a compound containing 53% mercury. It is recognized for its superior antiseptic and germicidal properties. This compound is a brick-red powder that is freely soluble in hot water and can be molded into tablets. This compound solutions are deep amber in color and maintain germicidal potency over long periods .
Méthodes De Préparation
Mercurophen is synthesized through the reaction of mercury and phenol compounds. The exact synthetic route involves the combination of mercury hydrate with ortho-nitrophenol, resulting in the formation of sodium oxymercuryorthonitrophenolate. The industrial production of this compound involves careful control of reaction conditions to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Mercurophen undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be reduced to metallic mercury under certain conditions.
Substitution Reactions: It can participate in substitution reactions where the mercury atom is replaced by other functional groups.
Common Reagents and Conditions: Reagents such as sodium hydroxide and aqueous ammonia are commonly used in reactions involving this compound.
Major Products: The major products formed from these reactions include metallic mercury and mercury amidochloride.
Applications De Recherche Scientifique
Mercurophen has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions due to its unique properties.
Biology: Employed in the study of microbial resistance and detoxification mechanisms.
Medicine: Utilized as an antiseptic and disinfectant in medical settings.
Industry: Applied in the production of disinfectants and antiseptics for industrial use.
Mécanisme D'action
The mechanism of action of mercurophen involves its interaction with microbial cells. The compound exerts its effects by disrupting the cell membrane and interfering with essential enzymatic processes. This leads to the destruction of microbial cells and the inhibition of their growth. The molecular targets of this compound include various enzymes and proteins involved in cellular metabolism .
Comparaison Avec Des Composés Similaires
Mercurophen is unique compared to other similar compounds due to its high mercury content and distinctive germicidal properties. Similar compounds include:
Mercuric Chloride: Another mercury-containing compound used as a disinfectant but less effective than this compound.
Phenylmercuric Acetate: Used in similar applications but with different chemical properties.
Thimerosal: A mercury-containing compound used as a preservative in vaccines.
This compound stands out due to its superior antiseptic properties and its ability to maintain germicidal potency over long periods, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
52486-78-9 |
|---|---|
Formule moléculaire |
C6H5HgNNaO4 |
Poids moléculaire |
378.69 g/mol |
Nom IUPAC |
sodium;(3-nitro-4-oxidophenyl)mercury;hydrate |
InChI |
InChI=1S/C6H4NO3.Hg.Na.H2O/c8-6-4-2-1-3-5(6)7(9)10;;;/h2-4,8H;;;1H2/q;;+1;/p-1 |
Clé InChI |
FZTZJZUWEWCESD-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1[Hg])[N+](=O)[O-])[O-].O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


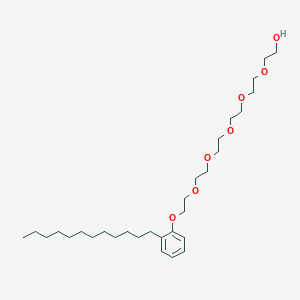
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)

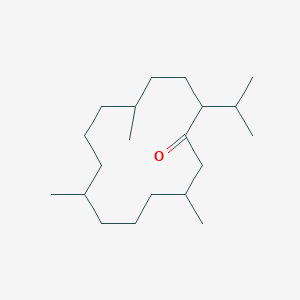

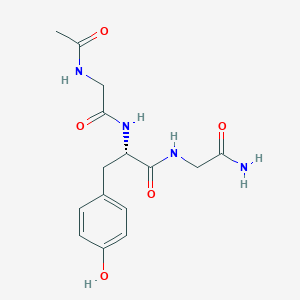
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
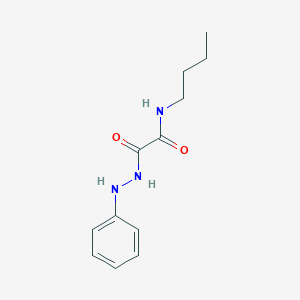
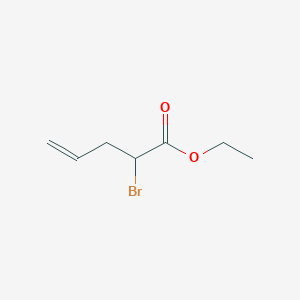
![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)

